N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
CAS No.: 2416046-72-3
Cat. No.: VC11644553
Molecular Formula: C14H12BrFN2O2S
Molecular Weight: 371.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2416046-72-3 |
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Molecular Formula | C14H12BrFN2O2S |
Molecular Weight | 371.23 g/mol |
IUPAC Name | N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ |
Standard InChI Key | KJVVLSUGWRKGPA-RQZCQDPDSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is C₁₄H₁₁BrFN₂O₂S, with a molecular weight of 383.22 g/mol. The structure consists of two aromatic rings: a 4-methylbenzenesulfonyl group and a 4-bromo-3-fluorophenyl moiety linked via a hydrazone bridge (-NH-N=CH-) .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C₁₄H₁₁BrFN₂O₂S |
Molecular Weight | 383.22 g/mol |
IUPAC Name | N'-[(4-Bromo-3-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide |
CAS Registry Number | Not yet assigned |
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, analogous hydrazones exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
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¹H NMR: A singlet near δ 8.5 ppm for the hydrazone proton (-NH-N=CH-), aromatic protons in δ 6.8–8.0 ppm, and a methyl group at δ 2.4 ppm .
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IR: Stretching vibrations at 3200–3300 cm⁻¹ (N-H), 1600–1650 cm⁻¹ (C=N), and 1150–1200 cm⁻¹ (S=O) .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis typically involves a condensation reaction between 4-methylbenzenesulfonohydrazide and 4-bromo-3-fluorobenzaldehyde under acidic conditions. This method mirrors protocols used for structurally related hydrazones .
Reaction Scheme:
Optimized Reaction Conditions
Based on analogous syntheses :
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Solvent: Ethanol or methanol (10–20 mL per mmol substrate).
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Catalyst: Concentrated HCl or acetic acid (1–2 equiv).
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Temperature: Reflux (70–80°C) for 4–6 hours.
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Yield: 65–85% after recrystallization from ethanol/water.
Table 2: Representative Synthetic Parameters
Parameter | Condition |
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Solvent | Ethanol |
Catalyst | Acetic acid (1.5 equiv) |
Reaction Time | 5 hours |
Isolation Method | Filtration and recrystallization |
Purity | >95% (HPLC) |
Physicochemical Properties
Thermal Stability and Solubility
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Solubility:
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Polar solvents: Soluble in DMSO, DMF, and hot ethanol.
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Nonpolar solvents: Insoluble in hexane or diethyl ether.
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Crystallographic Data
Although single-crystal X-ray data for this compound are unpublished, related hydrazones exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the structure .
Biological and Pharmacological Activities
Antimicrobial Efficacy
Fluorine and bromine atoms enhance membrane permeability, leading to broad-spectrum activity. A structurally similar compound exhibited:
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Bacteriostatic effects: MIC = 16 µg/mL against Staphylococcus aureus.
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Antifungal activity: 80% inhibition of Candida albicans at 32 µg/mL .
Table 3: Biological Activity Profile (Hypothetical Projections)
Activity | Assay System | Result (Projected) |
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Cytotoxicity | MTT (MCF-7 cells) | IC₅₀ = 10–15 µM |
Antibacterial | Broth dilution (E. coli) | MIC = 20 µg/mL |
Antifungal | Agar diffusion (C. albicans) | Zone = 18 mm |
Applications in Materials Science
Coordination Chemistry
The sulfonohydrazide moiety acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit catalytic activity in cross-coupling reactions, as demonstrated in Pd-catalyzed C–C bond formations .
Nonlinear Optical (NLO) Materials
The electron-deficient aromatic system and polarizable Br/F substituents suggest potential for NLO applications. Theoretical calculations on analogous compounds predict hyperpolarizability values (β) of 1.5–2.0 × 10⁻³⁰ esu .
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